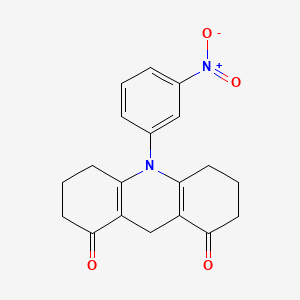
(2-Iodoethyl)(methyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodoethyl)(methyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a 2-iodoethyl group Organomercury compounds are known for their significant toxicity and environmental impact
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:
CH3HgCl+C2H4I2→CH3HgC2H4I+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.
化学反応の分析
Types of Reactions
(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Mercury(II) iodide and other mercury(II) compounds.
Reduction: Elemental mercury and methylmercury.
Substitution: Various organomercury halides depending on the substituent used.
科学的研究の応用
(2-Iodoethyl)(methyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.
類似化合物との比較
Similar Compounds
Methylmercury: Similar in structure but lacks the 2-iodoethyl group.
Ethylmercury: Contains an ethyl group instead of a methyl group.
Phenylmercury: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Iodoethyl)(methyl)mercury is unique due to the presence of both a methyl group and a 2-iodoethyl group, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other organomercury compounds may not be able to fulfill.
特性
CAS番号 |
183428-22-0 |
|---|---|
分子式 |
C3H7HgI |
分子量 |
370.58 g/mol |
IUPAC名 |
2-iodoethyl(methyl)mercury |
InChI |
InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3; |
InChIキー |
UNYCYAXAYZIRNL-UHFFFAOYSA-N |
正規SMILES |
C[Hg]CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)



![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)



